

Application Notes and Protocols for Patch-Clamp Electrophysiology with Lappaconitine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lappaconitine (hydrobromide)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the effects of Lappaconitine, a diterpenoid alkaloid with known analgesic and antiarrhythmic properties. The primary mechanism of action of Lappaconitine is the blockade of voltage-gated sodium channels (Navs).[1][2][3] This document outlines detailed protocols for investigating Lappaconitine's interaction with these channels, as well as its effects on other relevant targets such as P2X3 receptors.

Introduction to Lappaconitine

Lappaconitine is a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species.[3] It has been clinically used for its analgesic and anti-inflammatory effects.[4] The primary pharmacological action of Lappaconitine is the irreversible and voltage-dependent blockade of voltage-gated sodium channels, with a preference for the open state of the channel.[5] This blockade reduces neuronal excitability, thereby producing its analgesic and antiarrhythmic effects.[3][5] Notably, Lappaconitine has been shown to be a potent inhibitor of the Nav1.7 sodium channel subtype, a key player in pain signaling pathways.[1][6][7] Additionally, studies suggest that Lappaconitine's analgesic effects may also involve the modulation of P2X3 receptors in dorsal root ganglion (DRG) neurons.[4][8][9]

Quantitative Data Summary

The following table summarizes the known quantitative data for Lappaconitine's effects on various ion channels. This data has been compiled from multiple electrophysiological studies.

Compound	Ion Channel Subtype	Cell Type	Method	Key Parameters	Reference
Lappaconitine	Nav1.7	HEK293	Whole-Cell Patch-Clamp (Incubation)	IC50: 27.67 μ M (at -70 mV holding potential)	[1] [6]
Lappaconitine	Nav1.7	HEK293	Whole-Cell Patch-Clamp (Perfusion)	IC50: 65.33 μ M (at -50 mV holding potential)	[6]
Lappaconitine	Nav1.7	HEK293	Whole-Cell Patch-Clamp (Perfusion)	IC50: 133.20 μ M (at -70 mV holding potential)	[6]
Lappaconitine	Nav1.7	HEK293	Whole-Cell Patch-Clamp (Perfusion)	IC50: 221.30 μ M (at -120 mV holding potential)	[6]
Lappaconitine	Cardiac Na ⁺ Channels (hH1/Nav1.5)	Guinea-Pig Atria	Tissue Bath	Negative inotropic action at 0.06 μ M; Asystole at 4.5 μ M	[10]
Aconitine (related alkaloid)	Nav1.7	HEK293	Whole-Cell Patch-Clamp	IC50: 59.30 μ mol/L	[6]
Aconitine (related alkaloid)	hERG (Kv11.1)	Xenopus Oocytes	Two-Microelectrode Voltage-Clamp	IC50: 1.801 μ M	[11]
Aconitine (related alkaloid)	Kv1.5	Xenopus Oocytes	Two-Microelectrode	IC50: 0.796 μ M	[11]

e Voltage-
Clamp

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Lappaconitine's Effect on Nav1.7 Channels in HEK293 Cells

This protocol is adapted from studies investigating the inhibitory effects of Lappaconitine on human Nav1.7 channels stably expressed in Human Embryonic Kidney (HEK293) cells.[1][6]

1. Cell Preparation:

- Culture HEK293 cells stably expressing the human Nav1.7 channel alpha subunit.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
- Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

- Internal (Pipette) Solution (in mM):
 - 140 CsF
 - 10 NaCl
 - 1.1 EGTA
 - 10 HEPES
 - Adjust pH to 7.3 with CsOH.
 - Filter the solution using a 0.2 µm syringe filter before use.
- External (Bath) Solution (in mM):

- 140 NaCl
- 3 KCl
- 1 MgCl₂
- 1 CaCl₂
- 10 HEPES
- 10 Glucose
- Adjust pH to 7.4 with NaOH.
- Lappaconitine Stock Solution:
 - Prepare a high-concentration stock solution of Lappaconitine in dimethyl sulfoxide (DMSO).
 - Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol for Tonic Block:

- Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting state.

- Apply depolarizing test pulses to 0 mV for 20 ms to elicit Nav1.7 currents.
- Apply these test pulses at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
- Perfuse the cell with increasing concentrations of Lappaconitine. Due to its slow and irreversible binding, allow sufficient time (at least 10-20 minutes) for the drug effect to reach a steady state at each concentration.[\[1\]](#)[\[6\]](#)
- Record the reduction in the peak inward current at each concentration.

5. Voltage-Clamp Protocol for State-Dependence:

- To investigate the voltage-dependence of the block, repeat the tonic block protocol at different holding potentials (e.g., -90 mV, -70 mV) to alter the proportion of channels in the resting and inactivated states.[\[6\]](#)

6. Data Analysis:

- Measure the peak sodium current amplitude before and after Lappaconitine application.
- Construct concentration-response curves by plotting the percentage of current inhibition against the Lappaconitine concentration.
- Fit the concentration-response data with the Hill equation to determine the IC50 value.

Protocol 2: Investigating Lappaconitine's Effect on P2X3 Receptors in Dorsal Root Ganglion (DRG) Neurons

This protocol provides a framework for studying the modulatory effects of Lappaconitine on P2X3 receptors, which are implicated in its analgesic mechanism.[\[8\]](#)[\[9\]](#)

1. DRG Neuron Preparation:

- Isolate dorsal root ganglia from rodents in accordance with institutional animal care and use guidelines.

- Dissociate the ganglia enzymatically (e.g., using collagenase and trypsin) and mechanically to obtain a single-cell suspension.
- Plate the dissociated neurons on coated coverslips and culture them for 24-48 hours.

2. Solutions:

- Internal (Pipette) Solution (in mM):
 - 140 KCl
 - 2 MgCl₂
 - 10 HEPES
 - 1 EGTA
 - 4 Mg-ATP
 - Adjust pH to 7.2 with KOH.
- External (Bath) Solution (in mM):
 - 140 NaCl
 - 5 KCl
 - 2 CaCl₂
 - 1 MgCl₂
 - 10 HEPES
 - 10 Glucose
 - Adjust pH to 7.4 with NaOH.
- Agonist and Lappaconitine Solutions:

- Prepare stock solutions of a P2X3 receptor agonist, such as α,β -methylene ATP (α,β -meATP), in water.
- Prepare a stock solution of Lappaconitine in DMSO.
- Dilute the stocks in the external solution to the final desired concentrations.

3. Electrophysiological Recording:

- Use borosilicate glass pipettes with a resistance of 3-5 M Ω .
- Establish a whole-cell patch-clamp configuration on small-diameter DRG neurons, which are more likely to express P2X3 receptors.[\[12\]](#)
- Clamp the membrane potential at -60 mV.

4. Experimental Procedure:

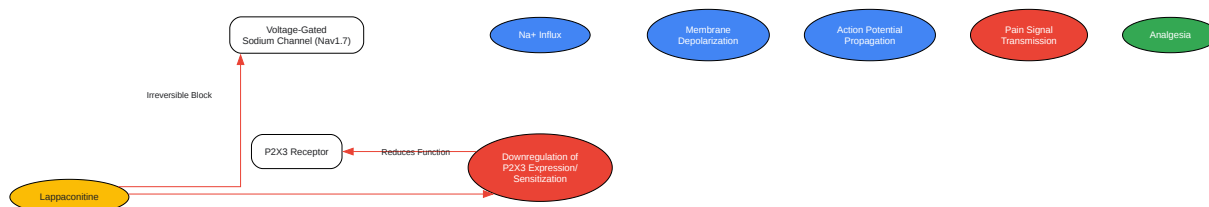
- Record baseline currents.
- Apply the P2X3 agonist (e.g., 10 μ M α,β -meATP) for a short duration (e.g., 2 seconds) to evoke an inward current. P2X3 receptors desensitize rapidly.[\[12\]](#)
- Wash the cell with the external solution until the current returns to baseline.
- Pre-incubate the neuron with Lappaconitine for a designated period.
- Co-apply the P2X3 agonist and Lappaconitine and record the evoked current.
- Wash out the drugs to assess the reversibility of the effect.

5. Data Analysis:

- Measure the peak amplitude of the agonist-evoked inward current in the absence and presence of Lappaconitine.
- Calculate the percentage of inhibition or modulation of the P2X3 receptor current by Lappaconitine.

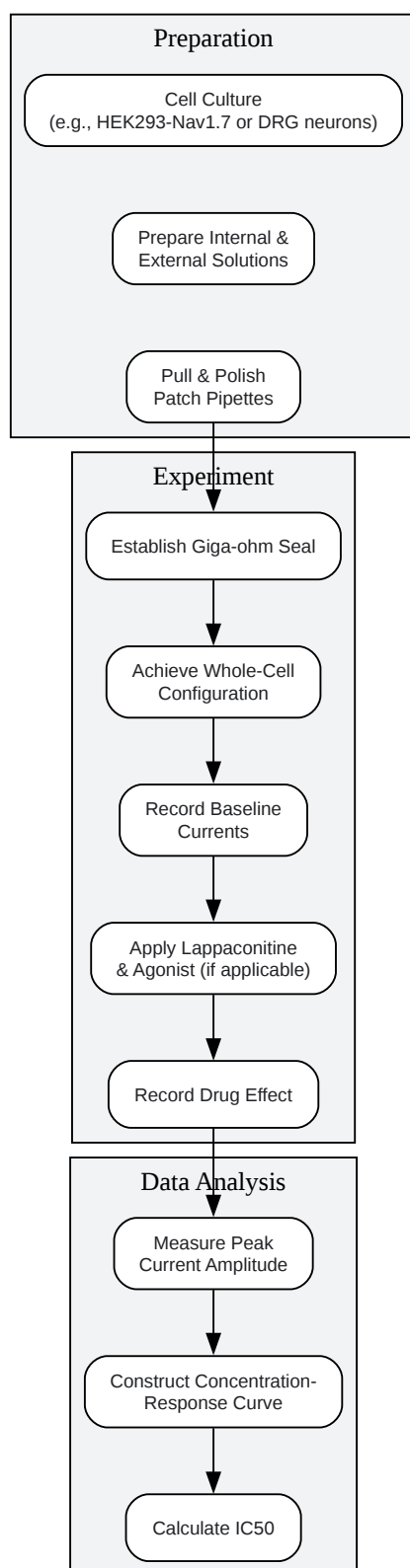
Visualizations

Signaling Pathways and Workflows



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Caption: Proposed signaling pathway for Lappaconitine's analgesic effect.



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Caption: General workflow for a patch-clamp experiment with Lappaconitine.

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